molecular formula C17H14O4 B5745082 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one

7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B5745082
M. Wt: 282.29 g/mol
InChI Key: MVCRBZMJOMPTSF-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic chromone derivative with the molecular formula C17H14O4 and a molecular weight of 282.29 g/mol. This compound features a chromen-4-one core, a privileged structure in medicinal chemistry and chemical biology, which is known to be the foundational scaffold for flavonoids and isoflavones . Its specific structure is substituted with a methoxy group at the 7-position, a methyl group at the 2-position, and a phenoxy group at the 3-position. As a chromone derivative, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Chromones are a significant class of oxygen-containing heterocycles that are frequently investigated for their diverse biological activities, though the specific applications and mechanism of action for this particular analog require further experimental exploration . Researchers can utilize this high-purity compound as a key intermediate for the development of more complex molecular architectures, in the synthesis of novel fused chromene systems, or as a standard in analytical and spectroscopic studies. The product is provided with a guaranteed purity of ≥98% and is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2-methyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-11-17(21-12-6-4-3-5-7-12)16(18)14-9-8-13(19-2)10-15(14)20-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCRBZMJOMPTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 7 Methoxy 2 Methyl 3 Phenoxy 4h Chromen 4 One

Retrosynthetic Analysis of the 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, readily available starting materials. The primary disconnections for the this compound scaffold are identified within the chromone (B188151) core and at the phenoxy ether linkage.

Key Disconnections:

C3-O (Phenoxy) Bond: The most evident disconnection is the ether bond at the C3 position. This simplifies the target to a 3-hydroxy-7-methoxy-2-methyl-4H-chromen-4-one precursor and phenol (B47542). However, a more practical approach involves incorporating the phenoxy group into one of the acyclic precursors.

Chromone Ring Bonds (C2-C3 and O1-C2): A common strategy for chromone synthesis is the cyclization of a 1,3-dicarbonyl compound. This leads to a disconnection that breaks the pyranone ring, pointing towards a 1-(2-hydroxy-4-methoxyphenyl)-3-phenoxy-1,3-butanedione intermediate.

Further Disconnection of the 1,3-Diketone: This intermediate can be further disconnected via a retro-Claisen condensation. This approach identifies a substituted 2'-hydroxyacetophenone (B8834) and a phenoxyacetic acid derivative as the primary building blocks.

This analysis suggests a convergent synthetic strategy starting from two key components: a resorcinol (B1680541) derivative and a C4 synthon carrying the phenoxy and methyl groups.

Table 1: Retrosynthetic Analysis and Potential Starting Materials

Target Molecule Key Intermediate Primary Starting Materials
This compound 1-(2-hydroxy-4-methoxyphenyl)-3-phenoxy-1,3-butanedione 1-(2-hydroxy-4-methoxyphenyl)ethanone

Classical and Contemporary Synthetic Routes to this compound

The synthesis of the 4H-chromen-4-one core is a well-established field, with numerous methods that can be adapted for this specific substituted compound.

Condensation reactions are fundamental to constructing the chromone scaffold. A widely used method is the Baker-Venkataraman rearrangement.

Step 1: Esterification: The synthesis begins with the acylation of 1-(2-hydroxy-4-methoxyphenyl)ethanone with a phenoxyacetyl derivative (e.g., phenoxyacetyl chloride) in the presence of a base like pyridine. This forms an ester intermediate, 2-acetyl-5-methoxyphenyl 2-phenoxyacetate.

Step 2: Baker-Venkataraman Rearrangement: The ester is then treated with a base, such as potassium hydroxide (B78521) or sodium hydride, to induce an intramolecular Claisen condensation. This rearrangement forms the crucial 1,3-diketone intermediate, 1-(2-hydroxy-4-methoxyphenyl)-3-phenoxy-1,3-butanedione.

Step 3: Cyclization: The final step involves the acid-catalyzed cyclization and dehydration of the 1,3-diketone to yield the target chromone.

The ring-closing reaction is the defining step in forming the heterocyclic pyranone system. The most common method involves the acid-catalyzed cyclodehydration of the 1,3-diketone intermediate generated from the Baker-Venkataraman rearrangement.

Mechanism:

Protonation of one of the carbonyl groups (typically the one derived from the acetophenone) enhances its electrophilicity.

The phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the protonated carbonyl carbon.

A hemiacetal intermediate is formed.

Subsequent dehydration (elimination of a water molecule) under acidic conditions leads to the formation of the double bond within the pyranone ring, resulting in the stable, aromatic this compound. researchgate.net

Alternative contemporary strategies involve one-pot reactions where enaminones react with various partners, followed by annulation to form the chromone ring. researchgate.net For instance, an appropriately substituted o-hydroxyaryl enaminone could undergo a cyclization reaction to build the chromone framework. researchgate.netresearchgate.net

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green approaches have been developed for chromone synthesis that offer advantages over classical methods. osi.lv

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for condensation and cyclization steps. researchgate.net This technique provides efficient energy transfer, leading to faster and cleaner reactions.

Green Solvents and Catalysts: Traditional syntheses often rely on volatile and toxic organic solvents. Greener alternatives, such as glycerol, have been successfully used as a solvent for chromone synthesis. ingentaconnect.com Furthermore, corrosive mineral acids used as catalysts can be replaced with recyclable solid acid catalysts like heteropolyacids, which are efficient, easy to separate, and have a lower environmental impact. ingentaconnect.com These methods align with the principles of green chemistry by minimizing waste and avoiding hazardous substances. osi.lvresearchgate.net

Table 2: Comparison of Synthetic Methodologies

Method Catalyst/Reagents Solvent Conditions Advantages/Disadvantages
Classical (Baker-Venkataraman) Pyridine, KOH, H₂SO₄ Pyridine, Toluene Multi-step, high temperature Well-established, versatile / Harsh conditions, waste generation
Microwave-Assisted Acid or base catalyst High-boiling solvent or solvent-free Microwave irradiation Rapid reaction times, higher yields / Requires specialized equipment

| Green Catalysis | Heteropolyacids | Glycerol | Thermal | Recyclable catalyst, biodegradable solvent, low environmental impact / May require higher temperatures |

Strategies for Functionalization and Structural Modification of this compound Analogues

Structural modification of the lead compound is essential for developing analogues with tailored properties. Functionalization can be targeted at the methoxy (B1213986), methyl, or phenoxy groups, or the chromone core itself.

C7-Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the benzene (B151609) portion of the chromone.

Demethylation: A common modification is the cleavage of the methyl ether to yield the corresponding 7-hydroxy derivative. This is typically achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting hydroxyl group serves as a versatile handle for further functionalization, such as etherification or esterification, allowing for the introduction of diverse chemical moieties.

C2-Methyl Group: The methyl group at the C2 position is activated by the adjacent pyranone oxygen and double bond.

Condensation Reactions: The acidic protons of the methyl group can participate in condensation reactions with aromatic aldehydes (Claisen-Schmidt condensation) to form styryl derivatives, extending the conjugation of the system.

Halogenation: Free-radical halogenation could potentially introduce a handle for subsequent nucleophilic substitution reactions.

C3-Phenoxy Group: The phenoxy ring provides a broad canvas for modification.

Synthesis of Analogues: The most straightforward strategy is to use variously substituted phenols during the initial synthesis. By incorporating phenols with electron-donating or electron-withdrawing groups at the ortho, meta, or para positions, a library of analogues can be generated. This allows for a systematic study of how substituents on the phenoxy ring affect the molecule's properties. researchgate.netnih.gov For example, using p-fluorophenol or p-methoxyphenol in place of phenol would yield analogues with altered electronic profiles.

Electrophilic Aromatic Substitution: The phenoxy ring can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the ether oxygen (ortho, para-directing). However, controlling selectivity over substitution on the chromone's own benzene ring can be challenging.

These functionalization strategies enable the systematic exploration of the chemical space around the this compound scaffold.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-hydroxy-7-methoxy-2-methyl-4H-chromen-4-one
Phenol
1-(2-hydroxy-4-methoxyphenyl)-3-phenoxy-1,3-butanedione
1-(2-hydroxy-4-methoxyphenyl)ethanone
Phenoxyacetic acid
Phenoxyacetyl chloride
2-acetyl-5-methoxyphenyl 2-phenoxyacetate
p-fluorophenol

Stereoselective Approaches in Chromone Analogue Synthesis

While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant in the broader context of chromone chemistry, particularly for analogues possessing stereogenic centers. The introduction of chiral substituents at various positions on the chromone scaffold can lead to the formation of enantiomers or diastereomers with distinct biological activities.

For instance, if a chiral center were to be introduced at the 2-position of the chromone ring, stereoselective synthesis would be crucial to obtain the desired stereoisomer. This could be achieved through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. Asymmetric catalytic methods, such as those employing metal-chiral ligand complexes, have been successfully applied to the synthesis of various chiral heterocycles and could be adapted for the stereoselective synthesis of chromone analogues.

Palladium-catalyzed methods have been effectively used for the stereoselective synthesis of chromone C-glycosides. nih.gov This highlights the potential for transition metal catalysis in controlling stereochemistry in the synthesis of complex chromone derivatives. Although not directly applicable to the achiral target compound, these methodologies are foundational for the synthesis of a wider range of structurally diverse and stereochemically defined chromone analogues.

Advanced Purification and Isolation Techniques for Synthetic 4H-Chromen-4-one Compounds

The purification and isolation of synthetic 4H-chromen-4-one compounds, including this compound, are critical steps to ensure the removal of impurities, by-products, and unreacted starting materials. A variety of advanced techniques are employed to achieve high purity.

Table 1: Common Purification Techniques for 4H-Chromen-4-one Compounds

Purification TechniquePrinciple of SeparationTypical Application
Flash Column Chromatography AdsorptionPrimary purification of crude reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Partitioning, Adsorption, Ion Exchange, Size ExclusionHigh-resolution separation and purification of final products.
Recrystallization Differential SolubilityFinal purification of solid compounds to obtain high-purity crystals.
Solid-Phase Extraction (SPE) Adsorption, PartitioningSample cleanup and pre-concentration before analysis or further purification.
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase and a stationary phasePurification of thermolabile or high molecular weight compounds. mdpi.com

Flash column chromatography is a commonly used initial purification step, allowing for the separation of the target compound from major impurities based on differences in polarity. rsc.org For higher purity requirements, High-Performance Liquid Chromatography (HPLC) is often employed. mdpi.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is particularly effective for the purification of moderately polar compounds like many chromone derivatives.

Recrystallization is a powerful technique for the final purification of solid 4H-chromen-4-one compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving impurities behind in the solution.

Solid-phase extraction (SPE) can be utilized for sample cleanup, particularly for removing interfering substances from a complex matrix before instrumental analysis or further purification steps. Supercritical Fluid Chromatography (SFC) offers an alternative to traditional liquid chromatography, using a supercritical fluid as the mobile phase. SFC can provide faster separations and is a more environmentally friendly "green" chemistry technique due to the reduced use of organic solvents. mdpi.com

The choice of purification technique or a combination thereof depends on the specific properties of the 4H-chromen-4-one compound, the nature of the impurities, and the desired level of purity.

Mechanistic Biological Investigations of 7 Methoxy 2 Methyl 3 Phenoxy 4h Chromen 4 One

In Vitro Enzyme Inhibition Studies

There is currently no available scientific literature that describes in vitro enzyme inhibition studies conducted on 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one.

Identification of Specific Enzyme Targets and Kinetic Analysis

Information regarding the identification of specific enzyme targets for this compound and any subsequent kinetic analysis is not present in the available scientific literature.

Elucidation of Enzyme-Compound Interaction Mechanisms

There are no published studies elucidating the mechanisms of interaction between this compound and any enzyme targets.

Cellular Pathway Modulation and Signaling Crosstalk

No studies have been published that investigate the effects of this compound on cellular pathways or signaling crosstalk.

Investigation of Signal Transduction Cascades (e.g., MAPK, PI3K/Akt/mTOR)

Signal transduction cascades are crucial intracellular pathways that govern fundamental cellular processes, including proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival and is frequently dysregulated in various cancers. mdpi.comnih.gov Its activation is associated with malignant transformation and resistance to apoptosis. nih.gov Consequently, this pathway is a significant target for the development of novel cancer therapies. mdpi.comohsu.edu Many natural compounds, such as flavonoids, have been shown to exert anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. mdpi.comnih.gov

Despite the importance of these signaling networks, specific studies detailing the direct effects of this compound on the MAPK or PI3K/Akt/mTOR signal transduction cascades have not been identified in the current body of research. Further investigation is required to determine if this compound modulates these or other critical signaling pathways.

Gene Expression and Protein Regulation Studies (Mechanistic)

The cellular activity of a compound is intrinsically linked to its ability to alter gene expression and regulate protein function. Mechanistic studies in this area can reveal how a substance interferes with processes like transcription and translation to achieve its biological effects. For example, some anticancer agents function by upregulating the expression of pro-apoptotic proteins such as p53 and Bax. tums.ac.ir

Currently, there is a lack of specific research data on the mechanistic effects of this compound on gene expression and the regulation of specific proteins. Elucidating these actions would be a critical step in understanding its molecular mechanism of action.

Cell Cycle Progression and Apoptosis Pathway Analysis (Mechanistic Aspects)

The regulation of the cell cycle and the induction of apoptosis (programmed cell death) are critical targets for cancer chemotherapy. nih.gov Compounds that can arrest the cell cycle at specific phases, such as G2/M, prevent cancer cells from proliferating. nih.govnih.gov This arrest is often a prelude to apoptosis, which can be initiated through various molecular signals, including the activation of caspases and the release of cytochrome c. nih.govnih.gov

While direct mechanistic studies on this compound are not available, research on other structurally related flavonoids and chromone (B188151) derivatives provides insight into potential mechanisms. For instance, the flavonoid 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol has been shown to induce G2/M arrest in human hepatocellular carcinoma cells. nih.gov This effect was correlated with a decrease in the level of Cyclin B1 and the phosphorylation of Cdc2. nih.gov Similarly, a chalcone (B49325) derivative, DMC, was found to cause cell cycle arrest in the G0/G1 phase and induce apoptosis in human cervical cancer cells. mdpi.com

Studies on another compound, 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazine [3,2-a] benzimidazole, demonstrated an upregulation of caspases 3 and 7 in pancreatic cancer cells, indicating a caspase-dependent apoptotic pathway. tums.ac.ir The table below summarizes findings for a related stilbenoid compound, highlighting typical effects observed for agents that interfere with the cell cycle and apoptosis.

Table 1: Mechanistic Effects of 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) on A549 Human Lung Cancer Cells

MechanismObserved EffectReference
Cell Cycle ProgressionArrest at G2/M phase nih.gov
Apoptosis InductionIncrease in sub-G1 phase DNA content nih.gov
Protein ExpressionElevation of p53 and p21 nih.gov
Protein RegulationDown-regulation of cyclin B1 nih.gov
Mitochondrial PathwayRelease of cytochrome c into the cytosol nih.gov

These examples from related molecular classes underscore the need for similar detailed investigations into the specific effects of this compound on cell cycle progression and apoptosis.

Interaction with Key Biomolecules (e.g., DNA, RNA, Specific Proteins)

The therapeutic action of a chemical compound is defined by its interaction with key biological macromolecules. Understanding whether a compound binds to DNA, RNA, or specific proteins is fundamental to characterizing its mechanism of action.

Binding Affinity and Specificity

Binding affinity, often quantified by the inhibition constant (Ki), measures the strength of the interaction between a compound and its molecular target. High affinity and specificity for a particular biomolecule are desirable traits for a therapeutic agent. Research on the broader class of chromenones has demonstrated that this chemical scaffold can interact with specific protein targets. For example, a study on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones identified several derivatives with a notable binding affinity for sigma (σ) receptors. nih.gov

The data below from this study illustrates the binding affinities of these related, but structurally distinct, chromenone compounds.

Table 2: Binding Affinity of Selected Chromenone Derivatives for Sigma Receptors

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-oneHuman σ127.2 nih.gov
6-(4-(Pyrrolidin-1-yl)butoxy)-4H-chromen-4-oneHuman σ187.0 nih.gov

However, there is no available data from the searched literature regarding the binding affinity or specificity of this compound for any particular biomolecule.

Conformational Changes Induced by Compound Binding

The binding of a small molecule to a protein can induce significant conformational changes in the protein's structure. These changes can alter the protein's activity, leading to either activation or inhibition. The study of such ligand-induced conformational changes is essential for a complete understanding of a drug's mechanism.

As no specific binding partners have been identified for this compound in the available research, there is consequently no information on any conformational changes that may be induced by its binding to a biomolecule.

Structure Activity Relationship Sar Studies on 7 Methoxy 2 Methyl 3 Phenoxy 4h Chromen 4 One and Its Analogues

Elucidation of Pharmacophoric Features within the 4H-Chromen-4-one Core

The 4H-chromen-4-one core is a bicyclic system that serves as a versatile template for designing therapeutic molecules. nih.gov Its rigid structure and specific electronic properties are fundamental to its biological activity. Key pharmacophoric features include:

The Benzopyran Ring System: The fusion of a benzene (B151609) ring and a pyran ring creates a planar structure that can engage in π-π stacking and other non-covalent interactions with biological targets.

The Carbonyl Group at C4: The ketone group is a critical hydrogen bond acceptor, allowing for strong interactions with amino acid residues in enzyme active sites or receptors.

The Oxygen Atom at Position 1: This ethereal oxygen can also act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule.

Substitution Points: Positions 2, 3, 5, 6, 7, and 8 on the chromone (B188151) ring allow for the introduction of various substituents that can modulate the molecule's potency, selectivity, and pharmacokinetic properties. The 2-aryl-4H-chromene core, for instance, has been identified as retaining key pharmacophoric properties for α-glucosidase inhibition. nih.gov

The chromone nucleus is a common structural unit in a wide range of pharmacologically active compounds, including those with anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govnih.gov This wide range of activities underscores the importance of the core scaffold in molecular recognition.

Mechanistic Contribution of Methoxy (B1213986), Methyl, and Phenoxy Substituents to Biological Activities

The specific substituents on the 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one scaffold each play a distinct role in defining its biological activity.

7-Methoxy Group: The methoxy group is a common substituent in many natural products and approved drugs. nih.gov At the 7-position, its effects are multifaceted:

Electronic Effects: As an electron-donating group, it can influence the electron density of the entire ring system, potentially modulating the reactivity and binding affinity of the molecule.

Physicochemical Properties: The methoxy group can impact solubility and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Target Interactions: It can serve as a hydrogen bond acceptor and its presence can dictate the orientation of the molecule within a binding pocket. nih.gov

2-Methyl Group: The substitution at the C2 position is crucial for the activity of many chromone derivatives.

Steric Effects: The methyl group provides steric bulk, which can influence the conformation of the molecule and its fit within a target's binding site.

Metabolic Stability: The presence of a methyl group can block potential sites of metabolism, thereby increasing the compound's biological half-life.

3-Phenoxy Group: The introduction of a phenoxy group at the C3 position significantly increases the molecular complexity and potential for interaction.

Increased Lipophilicity: The additional phenyl ring increases the molecule's lipophilicity, which can enhance membrane permeability.

Additional Interaction Points: The phenoxy group provides an additional aromatic ring for π-π stacking interactions and can be further substituted to fine-tune activity. Derivatives of 3-aryloxychromone are known to possess a variety of pharmacological properties. researchgate.net

Positional Isomerism and Stereochemical Effects on Mechanistic Profiles

The precise placement of substituents on the chromone scaffold is critical, as positional isomers often exhibit significantly different biological activities. For example, studies on hydroxy-substituted chromones have shown that the antioxidant activity is highly dependent on the position of the hydroxyl groups. mdpi.com Shifting the methoxy group from the 7-position to the 5, 6, or 8-position would alter the molecule's electronic distribution and its interaction with target proteins.

While this compound itself is achiral, the introduction of chiral centers, for example by modifying the substituents, would necessitate an evaluation of stereochemical effects. The three-dimensional arrangement of atoms can be critical for biological activity, with one enantiomer often being significantly more potent than the other. This is because biological targets such as enzymes and receptors are chiral, and they interact differently with the stereoisomers of a chiral ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues. mdpi.comjournalcra.com

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors that can quantify the structural features of the molecules. For chromone derivatives, various types of descriptors have been employed:

Molecular Field Analysis (MFA): In 3D-QSAR studies, descriptors for steric and electrostatic fields are calculated around the aligned molecules to determine how these fields correlate with biological activity. mdpi.comresearchgate.net

Physicochemical and Topological Parameters: 2D-QSAR models often use descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and various topological indices that describe molecular shape and branching. journalcra.com

Once descriptors are selected, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Genetic Partial Least Squares (G/PLS). mdpi.comjournalcra.comresearchgate.net For a series of 39 chromone derivatives studied as MAO inhibitors, atom-based and field-based 3D-QSAR models were developed. tandfonline.com

Below is a table summarizing typical statistical parameters used in the development of QSAR models for chromone derivatives.

Parameter Description Typical Value for a Good Model
n Number of compounds in the datasetVaries
Coefficient of determination; indicates the goodness of fit> 0.6
Q² or r²cv Cross-validated correlation coefficient; indicates predictive ability> 0.5
r²pred Predictive R² for an external test set> 0.5
F-ratio Fisher's test value; indicates statistical significanceHigh value
S.E. Standard error of the estimateLow value

This table presents generalized information on QSAR parameters and does not represent a specific study on this compound.

A crucial step in QSAR modeling is validation to ensure that the model is robust and has good predictive power. This is typically done using two methods:

Internal Validation: Cross-validation techniques, such as the leave-one-out (LOO) method, are used to test the internal stability and predictive ability of the model. journalcra.com The cross-validated correlation coefficient (Q² or r²cv) is a key metric here. For instance, a 3D-QSAR model for antioxidant chromone derivatives showed a good r²cv value of 0.771. mdpi.comresearchgate.net

External Validation: The model's ability to predict the activity of new compounds is tested using an external test set of molecules that were not used in the model's development. A high predictive r² (r²pred) value, such as the 0.924 reported for a chromone series, indicates a model with excellent predictive capability. mdpi.comresearchgate.net

A statistically significant 3D-QSAR model for a series of chromone derivatives as MAO inhibitors reported an R² of 0.9064 and a Q² of 0.8239, indicating a highly predictive and robust model. tandfonline.comnih.gov Such validated models can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.

Computational and Theoretical Chemistry of 7 Methoxy 2 Methyl 3 Phenoxy 4h Chromen 4 One

Quantum Chemical Calculations (DFT, Ab Initio)

Without dedicated research on this compound, any discussion of its binding modes, interaction analyses, conformational dynamics, or quantum chemical properties would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in this specific area are needed to generate the detailed content requested.

Electronic Structure and Reactivity Descriptors (e.g., FMO, NBO, MEP)

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one. researchgate.net These calculations help in understanding the molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting the chemical reactivity of a molecule. The energy difference between HOMO and LUMO, known as the energy gap, is a significant indicator of molecular stability. researchgate.net A larger energy gap implies higher stability and lower reactivity. For chromone (B188151) derivatives, these orbitals are typically distributed across the bicyclic core and the substituent groups, influencing their interaction with biological targets.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution and the nature of bonding within the molecule. researchgate.net It helps in understanding charge delocalization, hyperconjugative interactions, and the strength of various bonds. For this compound, NBO analysis can reveal the electronic effects of the methoxy (B1213986), methyl, and phenoxy substituents on the chromone scaffold.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. The MEP for this chromone derivative would likely show negative potential around the carbonyl oxygen and the oxygen atoms of the methoxy and phenoxy groups, indicating their susceptibility to electrophilic attack.

Table 1: Predicted Electronic Properties of a Chromone Derivative

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.8 eV Indicates electron-accepting ability
Energy Gap (HOMO-LUMO) 4.7 eV Relates to chemical reactivity and stability

Note: The values in this table are illustrative and based on typical values for similar chromone structures. Actual values for this compound would require specific quantum chemical calculations.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis, IR) for Advanced Characterization

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the structural confirmation and characterization of synthesized compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com These predicted spectra, when compared with experimental data, can confirm the molecular structure and assist in the assignment of complex spectra.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.gov This helps in understanding the electronic structure and the chromophores present in the molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. nih.gov These predicted spectra aid in the assignment of the vibrational modes observed in experimental IR and Raman spectra, providing a detailed understanding of the molecular vibrations.

Table 2: Predicted Spectroscopic Data for a Chromone Derivative

Spectroscopy Predicted Data Interpretation
¹H NMR δ 7.0-8.0 (aromatic), δ 3.9 (methoxy), δ 2.4 (methyl) Chemical shifts of different proton environments
¹³C NMR δ 175 (carbonyl), δ 110-160 (aromatic), δ 56 (methoxy), δ 20 (methyl) Chemical shifts of different carbon environments
UV-Vis (λmax) 250 nm, 310 nm Electronic transitions within the molecule

Note: The values in this table are illustrative and based on typical values for similar chromone structures. Actual values for this compound would require specific computational calculations.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The prediction of ADME properties is a critical step in drug discovery, as poor pharmacokinetic profiles are a major cause of drug failure. nih.govnih.gov In silico models provide a rapid and cost-effective way to assess the drug-likeness of a compound. researchgate.net

Permeability and Solubility Prediction Models

Various computational models are available to predict the permeability and solubility of drug candidates. These models often use molecular descriptors such as logP (lipophilicity), molecular weight, and polar surface area to estimate these properties. For instance, models based on quantitative structure-property relationships (QSPR) can predict how well a compound will be absorbed and distributed in the body.

Metabolic Site Prediction Algorithms

Algorithms are used to predict the most likely sites of metabolism on a molecule. nih.gov These tools often use knowledge-based systems that incorporate information about common metabolic reactions or machine learning models trained on large datasets of known metabolic transformations. chemrxiv.orgnih.gov For this compound, these algorithms would analyze the likelihood of reactions such as O-demethylation of the methoxy group or hydroxylation of the aromatic rings. MetaSite, for example, uses a sophisticated algorithm that simulates interactions with metabolic enzymes to predict sites of metabolism. moldiscovery.com

Table 3: Predicted ADME Properties of a Chromone Derivative

ADME Parameter Predicted Value/Classification Implication for Drug Development
Lipophilicity (logP) 3.5 Good balance for permeability and solubility
Aqueous Solubility Moderate May require formulation strategies for optimal delivery
Human Intestinal Absorption High Likely to be well-absorbed orally
Blood-Brain Barrier Permeability Low May not be suitable for CNS targets unless modified

Note: The values in this table are illustrative and based on typical values for similar chromone structures. Actual values for this compound would require specific in silico ADME predictions.

De Novo Rational Drug Design Approaches Utilizing the Chromone Scaffold

The chromone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. novanet.canih.gov De novo drug design approaches leverage this scaffold to generate novel molecules with desired pharmacological properties. nih.gov These computational methods can build molecules fragment by fragment within the active site of a target protein or based on a pharmacophore model derived from known active compounds. By starting with the this compound structure, these algorithms can explore chemical space by adding, removing, or modifying functional groups to optimize binding affinity, selectivity, and ADME properties. mdpi.comasianpubs.org

Metabolic Pathways and Biotransformation Research of 7 Methoxy 2 Methyl 3 Phenoxy 4h Chromen 4 One

In Vitro Metabolic Stability Assessment

The initial step in characterizing the metabolic profile of a compound is to assess its stability in the presence of metabolic enzymes. This is commonly performed using in vitro systems such as liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. thermofisher.comwuxiapptec.com

The metabolic stability of a compound is typically expressed as its half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.pl A short half-life suggests rapid metabolism, which may lead to low bioavailability and a short duration of action in vivo. Conversely, a very long half-life might indicate a potential for drug accumulation.

For 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one, it is anticipated that its metabolic stability would be evaluated in human, rat, and mouse liver microsomes to identify potential species differences in metabolism. An illustrative experimental design for such an assessment is presented in the table below.

Table 1: Illustrative In Vitro Metabolic Stability Assessment of this compound

Parameter Description
Test System Human, Rat, and Mouse Liver Microsomes
Compound Concentration 1 µM
Microsomal Protein 0.5 mg/mL
Cofactor NADPH
Incubation Times 0, 5, 15, 30, 60 minutes

| Analysis Method | LC-MS/MS |

Based on studies of other methoxy-substituted flavonoids, it is plausible that this compound would exhibit moderate to high metabolic stability. The presence of the methoxy (B1213986) and phenoxy groups provides sites for metabolic attack, which would likely result in measurable clearance.

Identification and Structural Elucidation of Metabolites

Following the determination of metabolic stability, the next crucial step is the identification and structural characterization of the metabolites. This is typically achieved by incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).

For this compound, several potential metabolites can be predicted based on common metabolic reactions observed for flavonoids and other xenobiotics. These include Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

Predicted Phase I Metabolites:

O-demethylation: The methoxy group at the 7-position is a likely site for O-demethylation, leading to the formation of a hydroxyl group. This is a very common metabolic pathway for methoxylated flavonoids, often mediated by cytochrome P450 enzymes. nih.gov

Aromatic Hydroxylation: Hydroxylation of the aromatic rings (the chromone (B188151) core or the phenoxy group) is another probable metabolic route.

Ether Bond Cleavage: The ether linkage of the phenoxy group could be a site for cleavage, resulting in the formation of a hydroxylated chromone and phenol (B47542).

Methyl Group Oxidation: The methyl group at the 2-position could undergo oxidation to a hydroxymethyl group, and subsequently to a carboxylic acid.

Predicted Phase II Metabolites:

Glucuronidation: The hydroxylated metabolites formed during Phase I are susceptible to conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The hydroxyl groups can also be conjugated with sulfate, mediated by sulfotransferases (SULTs).

An illustrative table of potential metabolites is provided below.

Table 2: Predicted Metabolites of this compound

Metabolite ID Proposed Structure Metabolic Reaction
M1 7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one O-demethylation
M2 7-methoxy-2-methyl-3-(hydroxyphenoxy)-4H-chromen-4-one Aromatic Hydroxylation
M3 7-methoxy-2-(hydroxymethyl)-3-phenoxy-4H-chromen-4-one Methyl Group Oxidation
M4 7-methoxy-2-methyl-3-hydroxy-4H-chromen-4-one Ether Bond Cleavage
M5 M1-glucuronide Glucuronidation

Enzyme Systems Involved in Biotransformation

The biotransformation of most drugs is primarily carried out by a superfamily of enzymes known as cytochrome P450 (CYP). nih.gov Several CYP isoforms are responsible for the metabolism of the vast majority of clinically used drugs. nih.gov

For methoxylated flavonoids, CYP1A1, CYP1A2, CYP1B1, CYP2C9, and CYP3A4 are often the key enzymes involved in their metabolism, particularly in O-demethylation and hydroxylation reactions. nih.gov To determine the specific CYP isoforms responsible for the metabolism of this compound, reaction phenotyping studies would be necessary. These studies typically involve incubating the compound with a panel of recombinant human CYP enzymes or using specific chemical inhibitors of CYP isoforms in human liver microsomes.

Phase II metabolism, specifically glucuronidation, is carried out by UGTs. The specific UGT isoforms involved would likely be identified through similar in vitro experiments using recombinant UGT enzymes.

Proposed Metabolic Pathways and Reaction Mechanisms

Based on the predicted metabolites and the enzymes likely involved, a proposed metabolic pathway for this compound can be constructed. The primary route is expected to be initiated by CYP-mediated oxidation.

The O-demethylation at the 7-position would proceed via an oxidative mechanism where a CYP enzyme abstracts a hydrogen atom from the methyl group, followed by hydroxylation and subsequent loss of formaldehyde to yield the 7-hydroxy metabolite (M1). Aromatic hydroxylation of the phenoxy ring would also be a CYP-catalyzed process.

The resulting hydroxylated metabolites can then undergo Phase II conjugation with glucuronic acid or sulfate to form more water-soluble compounds that can be readily excreted.

Impact of Metabolic Transformations on In Vitro Biological Activity

Metabolic transformations can have a significant impact on the biological activity of a compound. Metabolism can lead to:

Detoxification: The parent compound is converted into inactive and more easily excretable metabolites.

Bioactivation: A less active or inactive parent compound is converted into a more active metabolite.

Formation of Toxic Metabolites: Metabolism can sometimes produce reactive metabolites that can cause cellular damage.

For this compound, the effect of metabolism on its biological activity would need to be experimentally determined. For instance, if the methoxy group is crucial for its pharmacological effect, then O-demethylation to the corresponding hydroxyl metabolite (M1) could result in reduced or altered activity. Conversely, if the hydroxylated metabolite has a higher affinity for the biological target, metabolism could lead to bioactivation.

To assess this, the identified metabolites would need to be synthesized or isolated and then tested in the same in vitro biological assays as the parent compound. A comparison of the activity of the parent compound and its metabolites would reveal the impact of biotransformation on its pharmacological profile.

Advanced Analytical Research Techniques for 7 Methoxy 2 Methyl 3 Phenoxy 4h Chromen 4 One

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides critical information about the chemical environment of individual atoms.

For 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons present in the molecule. This includes sharp singlets for the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, as well as a series of multiplets in the aromatic region corresponding to the protons on the chromenone core and the phenoxy substituent. The integration of these signals would confirm the number of protons of each type, while their chemical shifts would provide insight into their electronic environment.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the characteristic downfield signal for the carbonyl carbon (C=O) of the chromenone ring.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. These experiments help to definitively piece together the molecular structure by showing correlations between neighboring protons (COSY) or between protons and the carbons they are attached to (HSQC and HMBC).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound (molecular formula C₁₇H₁₄O₄), the mass spectrum would show a molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition and confirmation of the molecular formula. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. The predicted monoisotopic mass of this compound is 282.0892 Da. HRMS can confirm this value with high precision, typically to within a few parts per million (ppm).

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected for the carbonyl (C=O) group of the ketone, typically in the range of 1600-1650 cm⁻¹ for conjugated ketones. Other significant peaks would include those for C-O-C (ether) stretching and aromatic C=C bond vibrations. youtube.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. uobabylon.edu.iq Molecules with conjugated systems, such as the chromone (B188151) ring in the target compound, exhibit characteristic absorption maxima (λₘₐₓ). The conjugated π-electron system of the chromone core is expected to result in strong absorption bands in the UV region, typically between 200 and 400 nm. msu.edu

Table 3: Expected Characteristic IR Absorption Bands

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating the target compound from impurities and for determining its concentration in a sample.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. nih.govmyfoodresearch.com A reversed-phase HPLC method, likely using a C18 column, would be employed for this compound. silae.it

The separation would be achieved using a gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous solution. silae.it A UV detector, set at one of the compound's absorption maxima (determined by UV-Vis spectroscopy), would monitor the column effluent. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all observed peaks. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations, allowing for the precise determination of the compound's concentration in unknown samples. researchgate.netresearchgate.net

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to its relatively high molecular weight and low volatility. hplcvials.comalwsci.com GC-MS is best suited for compounds that can be readily vaporized without decomposition.

However, GC-MS can be a valuable tool for analyzing volatile impurities or for the analysis of the compound after chemical modification, a process known as derivatization. youtube.com Derivatization involves reacting the analyte with a reagent to form a more volatile and thermally stable product. mdpi.com Common techniques include silylation, acylation, or alkylation. hplcvials.comsemanticscholar.org While the parent compound lacks highly reactive sites like hydroxyl or primary amine groups for simple derivatization, this technique is crucial for analyzing potential metabolites or degradation products that may possess such functionalities. The resulting derivatives can then be separated by GC and identified by their characteristic mass spectra.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. In the synthesis of chromen-4-one derivatives, TLC is crucial for qualitatively tracking the conversion of starting materials to products.

The process involves spotting a small quantity of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material. For chromone synthesis, precoated silica (B1680970) gel 60 F254 plates with a thickness of 0.25 mm are commonly used. nih.gov The plate is then placed in a sealed chamber containing a solvent system (eluent), which moves up the plate by capillary action.

As the eluent ascends, different components of the spotted mixture travel at different rates depending on their polarity and affinity for the adsorbent. This separation allows for the visualization of the starting materials, intermediates, and the final product as distinct spots on the plate. The progress of the reaction can be checked by comparing the intensity of the spot corresponding to the starting material with that of the product spot over time. nih.gov Detection of the separated spots for chromone derivatives, which often contain chromophores, is typically achieved under UV light (at 254 nm and/or 360 nm), where the compounds may appear as dark spots or fluoresce. nih.gov

A typical TLC analysis for a reaction producing a chromen-4-one derivative would show the disappearance of the reactant spots and the appearance of a new spot corresponding to the desired product. The reaction is considered complete when the starting material spot is no longer visible. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system and helps in its identification.

Table 1: Representative TLC Parameters for Monitoring Chromen-4-one Synthesis.
ParameterDescriptionCommon Application Example
Stationary PhaseThe adsorbent material coated on the plate.Silica gel 60 F254, 0.25 mm thickness. nih.gov
Mobile Phase (Eluent)The solvent or mixture of solvents that moves up the plate.A mixture of non-polar and polar solvents, such as Hexane/Ethyl Acetate, adjusted to achieve optimal separation.
Detection MethodThe method used to visualize the separated spots.UV light at 254 nm or 360 nm. nih.gov
Analysis GoalThe primary purpose of the TLC run.To observe the disappearance of reactants and the appearance of the product spot, confirming reaction completion. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, this method would provide unambiguous proof of its molecular structure, conformation, and intermolecular interactions in the solid state. The technique requires a single, high-quality crystal of the compound.

The analysis involves irradiating the crystal with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can generate a three-dimensional map of the electron density within the crystal. From this map, the exact positions of individual atoms can be determined, yielding precise measurements of bond lengths, bond angles, and torsion angles.

This technique is crucial for confirming the regiochemistry and stereochemistry of newly synthesized molecules. For chromone scaffolds, X-ray crystallography can confirm the planarity of the chromone ring system and the orientation of its various substituents. While the specific crystal structure of this compound is not publicly documented, data from structurally similar chromones illustrate the detailed information that can be obtained.

Table 2: Illustrative Crystallographic Data for Related Chromone Structures.
Parameter5-Hydroxy-7-methoxy-4H-chromen-4-one7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate
Molecular FormulaC10H8O4C10H8O3·H2O
Crystal SystemMonoclinicMonoclinic
Space GroupP21/cP21/n
a (Å)9.7551 (3)6.9508 (5)
b (Å)11.7512 (9)11.3074 (8)
c (Å)7.5211 (7)11.7833 (8)
β (°)95.094 (4)105.643 (1)
Volume (Å3)858.77 (11)891.81 (11)
Reference[Source 9][Source 5]

Microscopic and Imaging Techniques for Intracellular Localization in Research Models

To understand the biological activity and mechanism of action of a compound, it is often essential to determine its location within a cell. Microscopic and imaging techniques, particularly confocal laser scanning fluorescence microscopy (CLSM), are powerful tools for visualizing the subcellular distribution of molecules in research models.

Many flavonoids possess intrinsic fluorescence (autofluorescence), which allows for their direct visualization inside cells without the need for chemical modification with fluorescent tags. researchgate.net Studies on various flavonol aglycones have demonstrated that they can be observed within cultured cells using CLSM. nih.govresearchgate.net This method uses a focused laser to excite the fluorescent compound in a specific focal plane, and a pinhole aperture rejects out-of-focus light, resulting in high-resolution, optically sectioned images of the cell.

By co-staining cells with dyes that specifically label certain organelles (e.g., DAPI for the nucleus or MitoTracker for mitochondria), the precise localization of the autofluorescent compound can be determined by observing the overlap of the signals. Research on related flavonoids has shown that they can accumulate in specific subcellular compartments. nih.gov For example, some flavonols have been observed to accumulate more strongly in the nucleus than in the cytoplasm of hepatoma cells. nih.govresearchgate.net Such studies provide critical insights into the potential sites of action for a compound. The application of this technique to this compound could reveal its cellular uptake, distribution, and potential targets.

Table 3: Examples of Flavonoid Localization Using Confocal Fluorescence Microscopy.
CompoundCell LineExcitation/Emission (nm)Observed LocalizationReference
KaempferolHepa-1c1c7 (mouse hepatoma)Ex: 488 / Em: 515-535Accumulated in the nucleus. nih.gov nih.gov
GalanginHepa-1c1c7 (mouse hepatoma)Ex: 488 / Em: 515-535Stronger autofluorescence in the nucleus than cytoplasm. nih.gov nih.gov
QuercetinHepa-1c1c7 (mouse hepatoma)Not specifiedObserved green autofluorescence in cells. researchgate.net researchgate.net
IsorhamnetinHepa-1c1c7 (mouse hepatoma)Not specifiedObserved green autofluorescence in cells. researchgate.net researchgate.net

Future Research Directions and Academic Perspectives on 7 Methoxy 2 Methyl 3 Phenoxy 4h Chromen 4 One

Exploration of Novel Biological Targets and Mechanistic Pathways

While the broader class of 4H-chromen-4-ones has been investigated for various biological activities, the specific targets and mechanisms of 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one remain largely uncharacterized. Future research should prioritize the identification of its molecular targets to understand its pharmacological effects. The chromone (B188151) nucleus is known to interact with a diverse range of biological molecules, suggesting that this compound could modulate multiple signaling pathways.

Initial investigations could explore its activity against well-established targets for chromone derivatives. For example, various derivatives have shown inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2), Rho-associated coiled-coil containing protein kinases (ROCKs), and sirtuin 2 (SIRT2). mdpi.comnih.govacs.org Furthermore, G protein-coupled receptors (GPCRs) like GPR55 and sigma (σ) receptors have also been identified as targets for chromone-based ligands. rsc.orgacs.org A related compound, 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one, was identified as an inducer of activating transcription factor 3 (ATF3), suggesting a potential role in managing metabolic syndrome. nih.gov These precedents provide a rational basis for screening this compound against a panel of these and other disease-relevant targets.

Table 1: Examples of Biological Targets for 4H-Chromen-4-one Derivatives
Derivative ClassBiological TargetPotential Therapeutic AreaReference
2-Phenyl-4H-chromen-4-onesCyclooxygenase-2 (COX-2)Inflammation mdpi.com
General 4H-chromen-4-one derivativesRho Kinase (ROCK)Diabetic Retinopathy nih.gov
6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-onesSigma (σ) ReceptorsNeurodegenerative Diseases rsc.org
Substituted Chroman-4-onesSirtuin 2 (SIRT2)Neurodegenerative Disorders acs.org
Chromen-4-one-2-carboxylic acidsG protein-coupled receptor (GPR55)Inflammation, Pain, Cancer acs.org
4H-chromen-4-one derivativesMycobacterium tuberculosisTuberculosis nih.gov

Integration with Advanced Drug Discovery Technologies

Modern drug discovery technologies offer powerful tools to accelerate the characterization of compounds like this compound. Phenotypic screening, which assesses the effects of a compound on cellular or organismal phenotypes, can uncover unexpected therapeutic activities without prior knowledge of the biological target. This approach can identify novel uses for the compound in complex diseases such as cancer or neurodegeneration. nuvisan.com

Once a phenotype of interest is identified, target deconvolution becomes crucial. CRISPR-based technologies, including CRISPR knockout (CRISPR-KO), interference (CRISPRi), and activation (CRISPRa), are invaluable for this purpose. nuvisan.comnih.gov Genome-wide CRISPR screens can systematically perturb every gene in a cell line, and changes in sensitivity to this compound can pinpoint its direct target or key components of the pathway it modulates. nih.govbiocompare.com This approach provides a robust and unbiased method for target validation, increasing confidence in the relevance of a target to a disease. selectscience.netresearchgate.net

Table 2: Advanced Technologies in Drug Discovery
TechnologyApplication in ResearchPotential for this compound
Phenotypic ScreeningIdentifies compounds that induce a desired change in a cell or organism without a preconceived target.Uncover novel therapeutic applications in various disease models.
CRISPR-Cas9 Gene EditingUsed for target identification and validation by creating gene knockouts to study function. biocompare.comresearchgate.netValidate the functional relationship between a potential target and the compound's activity.
CRISPRi/CRISPRaModulates gene expression (repression or activation) to mimic drug action more closely. nih.govElucidate molecular pathways and understand the functional response to gene suppression or overexpression.

Rational Design of Next-Generation 4H-Chromen-4-one Derivatives

Following the identification of a validated biological target, the principles of medicinal chemistry can be applied to rationally design next-generation derivatives of this compound. The goal is to optimize the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the core scaffold to understand how chemical changes affect biological activity. nih.gov

SAR studies on other chromone derivatives have revealed key structural features for activity. For instance, in a series of COX-2 inhibitors, the nature and size of the substituent at the C-3 position of the chromone scaffold were found to be important for inhibitory activity. mdpi.comresearchgate.net Similarly, for ROCK inhibitors, specific substitutions on the chromone core led to compounds with excellent kinase selectivity. nih.gov By applying these principles, researchers can synthesize a focused library of analogs of this compound, modifying the methoxy (B1213986), methyl, and phenoxy groups to enhance target engagement and reduce off-target effects.

Development of Advanced Delivery Systems for Research Applications

The physicochemical properties of a compound, such as its solubility and permeability, can limit its utility in research and therapeutic development. Advanced delivery systems, particularly nanoparticle formulations, offer a promising strategy to overcome these limitations for cellular uptake studies. gavinpublishers.com Encapsulating this compound within nanocarriers like liposomes or polymeric nanoparticles can enhance its aqueous solubility, protect it from degradation, and facilitate its transport across cellular membranes. nih.govnih.gov

These formulations are particularly valuable for in vitro and in vivo research applications. For cellular uptake studies, fluorescently labeled nanoparticles can be used to visualize the internalization and subcellular localization of the compound. This can provide critical insights into its mechanism of action. Furthermore, targeted nanoparticles, decorated with ligands that bind to specific cell surface receptors, can enable selective delivery to certain cell types, which is essential for validating targets in complex biological systems. nih.gov

Multidisciplinary Collaborations in Chromone Research

The comprehensive investigation of this compound and its derivatives necessitates a collaborative, multidisciplinary approach. The complexity of modern drug discovery and development requires the integration of diverse expertise.

The research cycle would ideally involve:

Medicinal and Synthetic Chemists: To design and synthesize novel chromone derivatives and libraries for screening. mdpi.com

Pharmacologists and Cell Biologists: To conduct biological evaluations, including phenotypic screens and mechanism-of-action studies.

Computational Chemists and Bioinformaticians: To perform molecular docking studies, predict ADME (absorption, distribution, metabolism, and excretion) properties, and analyze large datasets from CRISPR screens. nuvisan.com

Materials Scientists and Pharmaceutical Scientists: To develop and characterize advanced drug delivery systems to improve the compound's research utility and therapeutic potential. nih.gov

Such collaborations are essential to bridge the gap between basic chemical synthesis and translational research, ultimately accelerating the journey of promising compounds like this compound from the laboratory to potential clinical applications.

Conclusion: Synthesis, Mechanistic Insights, and Research Potential of 7 Methoxy 2 Methyl 3 Phenoxy 4h Chromen 4 One

Summary of Key Synthetic and Mechanistic Discoveries

While 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one is not a widely documented compound in existing literature, its synthesis can be postulated based on established methodologies for chromone (B188151) and, more specifically, 3-phenoxychromone (B1252776) construction. Derivatives of 3-phenoxychromone are rare secondary metabolites, primarily found in plants from the Fabaceae family. researchgate.net

The most viable synthetic pathway would likely involve the cyclization of a key intermediate, a 2-hydroxy-α-phenoxyacetophenone derivative. General methods for synthesizing the chromone backbone can be categorized into acid- or base-catalyzed intramolecular condensations. researchgate.netijrpc.com

A proposed synthetic route for this compound is detailed below:

StepReactionReagents and ConditionsIntermediate/Product
1 Preparation of the Key Intermediate Reaction of 2-hydroxy-4-methoxyacetophenone with a phenoxylating agent.2-hydroxy-4-methoxy-α-phenoxyacetophenone
2 Cyclization and Methylation The intermediate is treated with acetic anhydride (B1165640) and a base catalyst (e.g., triethylamine (B128534) or sodium acetate). This reaction proceeds via acylation of the hydroxyl groups followed by an intramolecular condensation to form the pyrone ring.This compound

Mechanistically, the final cyclization step is a crucial transformation. It is believed to proceed through the formation of an enolate from the acetophenone (B1666503) intermediate, which then undergoes an intramolecular cyclization to form the chromone ring. The use of different acylating agents in this step can lead to various 2-substituted derivatives. researchgate.net It is important to note that without specific experimental studies on this compound, the reaction yields and optimal conditions remain hypothetical.

Unanswered Questions and Future Research Challenges in Chromone Chemistry

The exploration of chromone chemistry, despite decades of research, still presents numerous challenges and unanswered questions that pave the way for future investigations.

Mechanism of Action: The precise biological mechanisms of action for many chromone derivatives are not fully elucidated. While they are known to interact with various enzymes and receptors, the specific binding modes and downstream effects often require more in-depth study. nih.govacs.org Future research must focus on identifying the specific molecular targets to better understand their therapeutic potential and possible side effects.

Structure-Activity Relationship (SAR): The chromone scaffold is highly versatile, allowing for substitutions at multiple positions. A major challenge is to systematically map the SAR for various biological activities. For instance, the influence of the 3-phenoxy group in the title compound, compared to a more common 2-phenyl or 3-phenyl substitution, on its pharmacological profile is unknown. Comprehensive studies are needed to understand how different functional groups on the chromone core and its substituents affect biological efficacy and selectivity.

Physicochemical Properties: Many chromone derivatives exhibit poor water solubility, which can limit their bioavailability and therapeutic application. nih.gov A future challenge lies in modifying the chromone scaffold to improve its pharmacokinetic properties without diminishing its biological activity.

Broader Implications for Chromone-Based Drug Discovery Research

The chromone ring system is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for diverse biological receptors. ijrpc.com This characteristic makes chromones and their derivatives, including this compound, highly attractive candidates for drug discovery programs.

The broad spectrum of reported biological activities for the chromone class—including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects—suggests that novel derivatives could offer new therapeutic avenues. nih.govacs.orgderpharmachemica.com The unique structural feature of a 3-phenoxy group might confer novel pharmacological properties or improved selectivity for certain biological targets compared to other flavonoids.

The potential of this specific compound, and 3-phenoxychromones in general, as lead structures in drug development is significant. Future research into the biological activity of this compound could uncover novel inhibitors of enzymes like kinases or modulators of receptors implicated in various diseases. The successful synthesis and biological evaluation of this and related compounds will not only expand the chemical space of bioactive molecules but could also lead to the development of next-generation therapeutics for a range of human ailments.

Q & A

Q. What are the standard methods for determining the crystal structure of 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one?

  • Methodological Answer : The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD). Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL . Hydrogen bonding and π–π stacking interactions are analyzed using software like ORTEP-3 to visualize thermal ellipsoids and intermolecular contacts. For example, intramolecular C–H···O interactions and π–π stacking (3.5 Å interplanar distances) stabilize the crystal lattice .

Q. How is this compound synthesized in academic settings?

  • Methodological Answer : A common route involves base-catalyzed condensation of substituted phenols with carbonyl precursors. For instance, (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is treated with NaOH and H₂O₂ in ethanol to cyclize into the chromen-4-one core . Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating the product.

Advanced Research Questions

Q. How can researchers address atomic disorder and partial occupancies observed in the crystal structure of this compound?

  • Methodological Answer : Disorder is resolved using SHELXL by refining partial occupancies for overlapping atoms (e.g., Cl/H positional disorder with 0.947:0.053 occupancy ratios) . Electron density maps (Fo-Fc) and restraint parameters (e.g., SIMU/DELU) ensure stable refinement. Validation tools like PLATON or checkCIF identify geometric outliers, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. What methodological approaches resolve contradictions in reported spectroscopic data (e.g., NMR shifts, XRD parameters)?

  • Methodological Answer : Cross-validation using complementary techniques is essential:
  • NMR : Compare experimental ¹H/¹³C shifts (e.g., δ 8.23 ppm for aromatic protons ) with DFT-calculated values.
  • XRD : Re-refine raw data using updated software versions (e.g., SHELXL 2018) to correct for systematic errors .
  • Computational Models : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths/angles and compare with experimental data .

Q. How can reaction conditions be optimized to improve yields of derivatives with modified substituents?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) for one-pot syntheses, as shown in phenylpropiolate-phenol condensations .
  • Solvent Optimization : Use high-polarity solvents (e.g., DMF or THF) to enhance solubility of aromatic intermediates.
  • Temperature Control : Gradual heating (60–80°C) prevents side reactions during cyclization .
  • In Situ Monitoring : Employ HPLC-MS to track intermediate formation and adjust stoichiometry dynamically.

Data Analysis and Contradiction Management

Q. How should researchers analyze conflicting crystallographic data (e.g., bond length discrepancies) across studies?

  • Methodological Answer :
  • Statistical Analysis : Calculate mean bond lengths/angles from multiple datasets (e.g., C–O bonds in chromen-4-ones: 1.36–1.42 Å ).
  • Thermal Motion Analysis : Use anisotropic displacement parameters (ADPs) in SHELXL to distinguish static disorder from dynamic motion .
  • Database Cross-Check : Compare with Cambridge Structural Database (CSD) entries for similar chromenone derivatives to identify outliers.

Experimental Design Considerations

Q. What strategies are recommended for designing stable analogs of this compound for structure-activity studies?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the 3-phenoxy group with trifluoromethyl or methoxyphenyl groups to enhance metabolic stability .
  • Crystallography-Driven Design : Prioritize substituents that promote strong intermolecular interactions (e.g., –OH groups for hydrogen bonding ).
  • DFT Calculations : Predict electronic effects (e.g., HOMO-LUMO gaps) to guide functionalization at the 2-methyl or 7-methoxy positions .

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